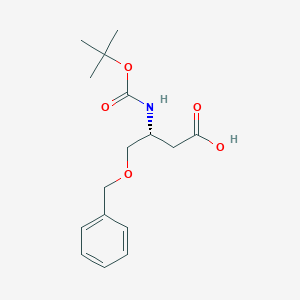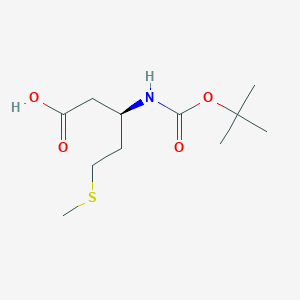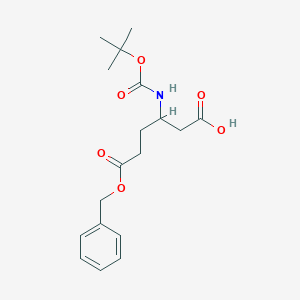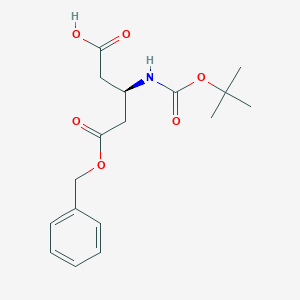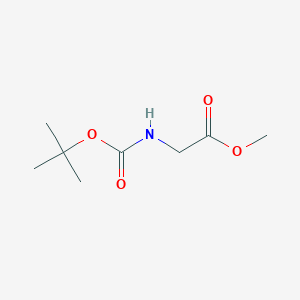
Boc-Glycinmethylester
Übersicht
Beschreibung
Boc-Glycine methyl ester is a derivative of the amino acid glycine . It is used widely in various synthetic preparations of pharmaceutical goods and antioxidants . It is also used in the preparation of amino acids and organic compounds .
Synthesis Analysis
The Boc-Glycine methyl ester can be synthesized by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported, using oxalyl chloride in methanol .Molecular Structure Analysis
The molecular formula of Boc-Glycine methyl ester is C8H15NO4 . The molecular weight is 189.21 g/mol .Chemical Reactions Analysis
The Boc group in Boc-Glycine methyl ester can be cleaved by mild acidolysis . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Physical And Chemical Properties Analysis
Boc-Glycine methyl ester is a colorless to yellow liquid . It has a molecular weight of 189.21 g/mol . The boiling point is 190 °C .Wissenschaftliche Forschungsanwendungen
Pharmazeutisches Zwischenprodukt
Boc-Gly-OMe wird als Zwischenprodukt in der pharmazeutischen Industrie eingesetzt . Es kann bei der Synthese verschiedener Medikamente eingesetzt werden und trägt zur Entwicklung neuer Therapeutika bei.
Chemisches Zwischenprodukt
Neben Pharmazeutika findet Boc-Gly-OMe auch Anwendung als chemisches Zwischenprodukt . Es kann bei der Herstellung einer Vielzahl von chemischen Verbindungen verwendet werden und trägt zu Fortschritten in verschiedenen Bereichen der Chemie bei.
Farben- und Farbstoffzwischenprodukt
Boc-Gly-OMe wird als Zwischenprodukt bei der Herstellung von Farben und Farbstoffen eingesetzt . Es kann zur Entwicklung neuer Farben und Oberflächen beitragen und die Vielfalt und Qualität der verfügbaren Farben und Farbstoffe verbessern.
Peptidsynthese
Die Boc-geschützte Glycineinheit in Boc-Gly-OMe macht es zu einem wertvollen Werkzeug in der Peptidsynthese und -modifikation . Forscher können seine Eigenschaften nutzen, um Glycinreste in Peptidsequenzen einzubauen, was die Entwicklung neuartiger therapeutischer Peptide und bioaktiver Verbindungen ermöglicht.
Synthese von Cyclophosphazenverbindungen
Boc-Gly-OMe kann zur Synthese von Cyclophosphazenverbindungen mit Aminosäureestern als Seitenketten verwendet werden . Dies erweitert das Spektrum möglicher Cyclophosphazen-Derivate, die potenzielle Anwendungen in Bereichen wie der Wirkstoffabgabe und der Materialwissenschaft haben.
Grüne Methode zur Peptidbildung
Boc-Gly-OMe kann zur Synthese von Peptiden in wässrigem Medium verwendet werden <a aria-label="5: " data-citationid="bfee072f-b838-a33d-98b2-6e3efeb02099-34" h="ID=SERP,5017.1" href="https://www.sigmaaldrich.com/IN/en/
Wirkmechanismus
- The primary target of Boc-Gly-OMe is the amino group of glycine (Gly). Specifically, Boc-Gly-OMe acts as a protecting group for the amino function of glycine during organic synthesis . By attaching the Boc group, we shield the amino group from unwanted reactions while manipulating the molecule.
Target of Action
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Boc-Glycine methyl ester plays a significant role in biochemical reactions. It is used widely in various synthetic preparations of pharmaceutical goods and antioxidants
Molecular Mechanism
It is known that it can be used in the preparation of Pregabalin, a GABA analogue used as an anticonvulsant . This suggests that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Eigenschaften
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(11)9-5-6(10)12-4/h5H2,1-4H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUZOEOLWIHIKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348468 | |
| Record name | Boc-Glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31954-27-5 | |
| Record name | Boc-Glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some reactions where Boc-Glycine methyl ester has been used as a starting material in scientific research?
A1: Boc-Glycine methyl ester serves as a versatile building block in peptide synthesis. For instance, it has been utilized in the synthesis of Boc2-Gly-OBzl [] and Boc-Pro-(Boc)Gly-OMe []. Furthermore, research has shown its application in continuous-flow organocatalysis, where it served as a reagent in the N-heterocyclic carbene (NHC)-catalyzed amidation reaction with ethanolamine [].
Q2: How does the continuous-flow approach for NHC generation benefit reactions involving Boc-Glycine methyl ester?
A2: Traditional methods for generating NHCs often involve multiple steps and can be inefficient. The research paper [] demonstrates a novel continuous-flow setup using either a heterogeneous inorganic base or a homogeneous organic base for NHC generation. This approach offers several advantages, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



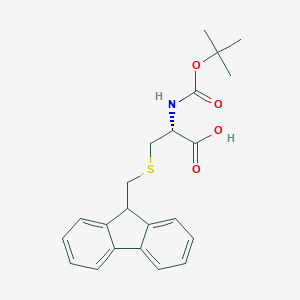

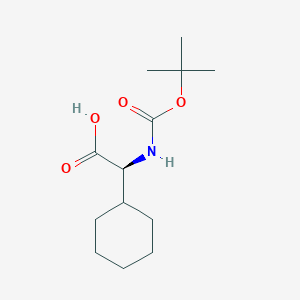
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558349.png)


